molecular formula C23H20N2O4 B2806656 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-45-0

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2806656
CAS No.: 922108-45-0
M. Wt: 388.423
InChI Key: NMKVOFZOKHXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922108-45-0) is a synthetic compound with a molecular formula of C 23 H 20 N 2 O 4 and a molecular weight of 388.4 g/mol . It belongs to a class of dibenzo[b,f][1,4]oxazepin derivatives investigated for their potent biological activity. Patent literature identifies this structural family as C-abl tyrosine kinase inhibitory compounds, suggesting significant potential in oncology research and the development of targeted cancer therapies . The molecule is structurally characterized by a dibenzooxazepin core, an 11-oxo functional group, and a benzamide side chain featuring an isopropoxy substituent, which contributes to its physicochemical properties and target binding affinity . As a specialized research chemical, it serves as a valuable scaffold for medicinal chemists exploring kinase inhibitor pathways and for biologists studying cellular signaling mechanisms. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14(2)28-17-10-7-15(8-11-17)22(26)24-16-9-12-20-18(13-16)23(27)25-19-5-3-4-6-21(19)29-20/h3-14H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKVOFZOKHXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound is characterized by its unique molecular structure, which includes an isopropoxy group and an amide linkage. These features contribute to its potential biological activity, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H20N2O4
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 922108-45-0

Biological Activity Overview

Research on the biological activity of this compound has indicated several promising pharmacological properties. Notably, its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Key Findings

  • Antifungal Activity : Preliminary studies have shown that compounds related to the dibenzo[b,f][1,4]oxazepine structure exhibit antifungal properties. For instance, derivatives of similar compounds have demonstrated efficacy against various fungal strains such as Botrytis cinerea and Fusarium graminearum . While specific data on this compound's antifungal activity is limited, its structural analogs suggest it may possess similar properties.
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of related dibenzo[b,f][1,4]oxazepines on cancer cell lines. These studies often measure cell viability and apoptosis induction. The findings indicate that these compounds can inhibit cancer cell growth through various mechanisms, including the induction of oxidative stress and apoptosis .
  • Toxicity Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. For example, related compounds have been tested for acute toxicity using zebrafish embryos as a model organism. Results indicated low toxicity levels at certain concentrations, which is promising for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of dibenzo[b,f][1,4]oxazepines has been a focus in medicinal chemistry. The presence of specific functional groups, such as the amide and isopropoxy moieties in this compound, plays a significant role in determining biological activity.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineEC50 (μg/mL)Reference
Dibenzo[b,f][1,4]oxazepine derivative AAntifungalBotrytis cinerea14.44
Dibenzo[b,f][1,4]oxazepine derivative BCytotoxicUM16 pancreatic cancer cells0.58
Dibenzo[b,f][1,4]oxazepine derivative CLow ToxicityZebrafish embryos20.58

Case Studies

Several studies have explored the biological activities of dibenzo[b,f][1,4]oxazepines and their derivatives:

  • Study on Antifungal Properties : A series of benzamide derivatives were synthesized and tested against multiple fungal pathogens. The results demonstrated significant antifungal activity for specific derivatives compared to standard treatments .
  • Cytotoxicity Evaluation : Research involving dibenzo[b,f][1,4]oxazepines assessed their effects on various cancer cell lines. The findings revealed that these compounds could effectively inhibit cell proliferation through mechanisms such as apoptosis and cell cycle arrest .
  • Toxicological Studies : The safety profile of these compounds was assessed using zebrafish models to determine acute toxicity levels. The results indicated that certain derivatives exhibited low toxicity thresholds, suggesting potential for therapeutic use with manageable side effects .

Scientific Research Applications

Biological Applications

The compound has shown promise in several areas of biological research:

Antimicrobial Activity

Research indicates that compounds similar to 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit significant antimicrobial properties. For instance, benzamide derivatives have been studied for their effectiveness against various bacterial strains due to their ability to inhibit the FtsZ protein, crucial for bacterial cell division .

Neuropharmacology

There is potential for this compound in neuropharmacological applications, particularly as a dopamine D2 receptor antagonist. Compounds in the dibenzo[b,f][1,4]oxazepine class have been explored for their effects on mood disorders and schizophrenia treatment .

Cancer Research

Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways. Further pharmacological assays are necessary to elucidate the exact mechanisms.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on a series of benzamide derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed that modifications at the benzamide moiety significantly influenced antibacterial potency .

Case Study 2: Neuropharmacological Effects
In a pharmacological evaluation involving animal models, a derivative of this compound was tested for its effects on dopamine receptor modulation. The results indicated a decrease in hyperactivity in models mimicking schizophrenia symptoms, suggesting potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Heterocycle Substituents (Benzamide/Oxazepine) Molecular Weight (Da) Key Spectral Data (IR/NMR)
Target: 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Oxazepine Isopropoxy (benzamide) ~407.4* Not reported in evidence
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide Oxazepine Hydroxy (benzamide), Methyl (oxazepine) ~379.4 Not reported
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine Methoxybenzyl (thiazepine) 421.1 LCMS RT = 4.97 min, m/z 421.1 [M+H+]
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole Sulfonyl, Fluorophenyl ~450–500 IR: νC=S ~1247–1255 cm⁻¹, νNH ~3278–3414 cm⁻¹

*Estimated based on formula.

Key Comparisons

Heterocyclic Core Differences Oxazepine vs. Thiazepine derivatives (e.g., Compounds 29–34) exhibit sulfoxide/sulfone modifications (e.g., 5-oxide groups), which enhance polarity and may influence dopamine receptor binding . Triazole Derivatives: Compounds with 1,2,4-triazole cores (e.g., [7–9]) prioritize hydrogen bonding via NH and C=S groups, as evidenced by IR spectra . These interactions differ from the oxazepine’s ketone oxygen, suggesting divergent pharmacological targets.

Methoxybenzyl substituents in thiazepines (e.g., Compound 32) further elevate logP (~4.0), favoring CNS activity . Halogen and Sulfonyl Groups: Triazole derivatives with 2,4-difluorophenyl and sulfonyl groups (e.g., [10–15]) show improved metabolic stability due to fluorine’s electronegativity and sulfonyl’s electron-withdrawing effects .

Synthetic Routes

  • Oxazepine/Thiazepine Synthesis : The target compound likely follows a coupling protocol similar to thiazepine analogs (e.g., amide bond formation between carboxylic acid and amine precursors) . Thiazepines require additional oxidation steps (e.g., MCPBA) to form sulfoxides .
  • Triazole Synthesis : Cyclization of hydrazinecarbothioamides ([4–6]) under basic conditions yields triazole-thiones, with tautomerism confirmed by IR and NMR .

Q & A

Q. What are the critical steps and intermediates in synthesizing 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide?

The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core via cyclization of salicylic acid derivatives or thiosalicylic acid hydrazonamides, followed by functionalization with isopropoxy and benzamide groups. Key intermediates include halogenated precursors (e.g., brominated nitriles) and reactive intermediates formed during nucleophilic substitution. Reaction conditions often require DMF as a solvent, potassium carbonate as a base, and controlled heating to form the 7-membered oxazepine ring .

Q. Which analytical techniques are essential for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the dibenzo-oxazepine scaffold.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities.
  • FT-IR spectroscopy to validate carbonyl (C=O) and amide (N-H) functional groups .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Begin with in vitro assays targeting receptors or enzymes implicated in oncology or neurology (e.g., kinase inhibition assays, GPCR binding studies). Use cell viability assays (e.g., MTT) to screen for cytotoxicity. Structural analogs with methoxy or chloro substituents have shown activity in these domains, suggesting similar pathways for exploration .

Advanced Research Questions

Q. What methodologies optimize reaction yields during large-scale synthesis?

Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratios, catalyst loading). For example, use a fractional factorial design to minimize trials while maximizing yield. Computational tools like quantum chemical reaction path searches can predict optimal conditions (e.g., transition states, solvent effects) before empirical testing .

Q. How should researchers address contradictory bioactivity data across structural analogs?

Adopt a multi-parametric validation approach :

  • Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Perform molecular docking to compare binding affinities of analogs.
  • Analyze substituent effects (e.g., electron-withdrawing vs. donating groups) using Hammett plots or QSAR models. Contradictions may arise from differential solubility or off-target interactions .

Q. What computational strategies predict metabolic stability or toxicity?

Use in silico ADMET prediction tools (e.g., SwissADME, ProTox-II) to model metabolic pathways and identify potential toxicophores. Molecular dynamics simulations can assess interactions with cytochrome P450 enzymes. For stability, evaluate hydrolytic susceptibility of the isopropoxy group and oxazepine ring under physiological pH .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Focus on systematic substituent variation :

  • Replace isopropoxy with methoxy, ethoxy, or halogenated groups to study steric/electronic effects.
  • Modify the benzamide moiety with sulfonamide or acetamide groups to alter hydrogen-bonding capacity.
  • Use crystallographic data (if available) to correlate substituent positions with binding pocket interactions. Evidence from chloro- and methyl-substituted analogs suggests that electron-deficient groups enhance target affinity .

Q. What experimental approaches resolve stability issues in aqueous formulations?

  • Conduct accelerated stability studies under varied pH (2–9) and temperature (4–40°C).
  • Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the oxazepine ring).
  • Stabilize using lyophilization or non-aqueous carriers (e.g., PEG-based matrices) if degradation is pH-dependent .

Q. How can this compound be repurposed for emerging therapeutic targets?

Leverage chemoinformatics databases (e.g., ChEMBL, PubChem) to screen for structural similarity to known inhibitors of understudied targets (e.g., epigenetic regulators). Validate hits using high-throughput virtual screening followed by enzymatic assays. The dibenzo-oxazepine core has shown promiscuity in binding diverse macromolecules, enabling broad repurposing potential .

Q. What strategies validate the role of specific substituents in modulating pharmacokinetics?

  • Compare logP values (via shake-flask method) to assess lipophilicity changes from substituents like isopropoxy vs. methoxy.
  • Perform plasma protein binding assays (e.g., equilibrium dialysis) to evaluate bioavailability.
  • Use PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate substituent polarity with intestinal absorption. Methyl and chloro analogs demonstrate improved membrane permeability, suggesting hydrophobic substituents enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.